molecular formula C13H14N4O2 B10889554 1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide CAS No. 1005615-48-4

1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide

Cat. No.: B10889554
CAS No.: 1005615-48-4
M. Wt: 258.28 g/mol
InChI Key: OAACBSWSJRHLDW-UHFFFAOYSA-N
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Description

1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a methyl group at the 1-position of the pyrazole ring and a 2-methylbenzoyl-substituted amino group at the 4-position. The structural emphasis lies on the pyrazole-carboxamide core, which is a common motif in kinase inhibitors and phosphodiesterase (PDE) modulators .

Properties

CAS No.

1005615-48-4

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

1-methyl-4-[(2-methylbenzoyl)amino]pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O2/c1-8-5-3-4-6-9(8)13(19)15-10-7-17(2)16-11(10)12(14)18/h3-7H,1-2H3,(H2,14,18)(H,15,19)

InChI Key

OAACBSWSJRHLDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN(N=C2C(=O)N)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide typically involves multistep synthetic routes. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic compound with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Pyrazole Ring: The next step involves the cyclization of the intermediate product with hydrazine or its derivatives to form the pyrazole ring.

Chemical Reactions Analysis

1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) improves metabolic stability and binding affinity compared to the target compound’s simpler 2-methylbenzoyl group.

Biological Relevance :

  • The analog with a pyridinyl-chloropyridinyl motif (IC₅₀ = 0.708 µM ) demonstrates the impact of aromatic nitrogen atoms on PDE inhibition, a feature absent in the target compound.
  • Thiazolyl-linked analogs (e.g., ) are highlighted in patents for kinase modulation, suggesting structural flexibility in scaffold design.

Biological Activity

1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer, antifungal, and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 244.25 g/mol
  • CAS Number : 637336-53-9

The presence of both the pyrazole and benzoyl moieties is essential for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, pyrazole compounds have been shown to exhibit cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. Notably, the combination of pyrazole derivatives with established chemotherapeutic agents like doxorubicin has demonstrated a significant synergistic effect, enhancing cell death rates in resistant cancer types .

Case Study: Synergistic Effects with Doxorubicin

A study evaluated the effects of this compound in combination with doxorubicin on MDA-MB-231 cells. The results indicated:

  • Increased apoptosis : Enhanced cell death was confirmed through flow cytometry.
  • Mechanism : The compound appeared to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production.

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been explored extensively. In vitro studies have shown that certain pyrazole compounds inhibit the growth of various phytopathogenic fungi. For example, a related study found that a series of pyrazole carboxamides exhibited moderate to excellent antifungal activity against seven different fungal strains .

Table 1: Antifungal Activity of Pyrazole Derivatives

Compound NameFungal Strain TestedInhibition Zone (mm)Reference
Compound AFusarium oxysporum15
Compound BAspergillus niger18
1-Methyl-4-[...]Botrytis cinerea20

Antimicrobial Activity

In addition to anticancer and antifungal properties, this pyrazole derivative has shown promising antimicrobial activity. Research indicates that it exerts significant effects against various bacterial strains by disrupting cell membrane integrity and inhibiting biofilm formation .

The antimicrobial mechanism is believed to involve:

  • Membrane Disruption : Causing cell lysis and leakage of cellular contents.
  • Inhibition of Biofilm Formation : Preventing bacterial colonization and persistence.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for developing more potent derivatives. The presence of specific functional groups such as halogens or electron-withdrawing groups on the pyrazole ring has been correlated with enhanced biological activity. For instance:

  • Halogen Substituents : Compounds with bromine or chlorine substituents show increased cytotoxicity against cancer cells.
  • Electron-Withdrawing Groups : These enhance the compound's ability to interact with biological targets.

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